Cas no 1965314-56-0 ((S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride)

(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride 化学的及び物理的性質
名前と識別子
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- SB35083
- (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride
- Methyl (S)-2-amino-3-mesitylpropanoate hydrochloride
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- MDL: MFCD24434968
- インチ: 1S/C13H19NO2.ClH/c1-8-5-9(2)11(10(3)6-8)7-12(14)13(15)16-4;/h5-6,12H,7,14H2,1-4H3;1H/t12-;/m0./s1
- InChIKey: OZLLHKFBVNSMKI-YDALLXLXSA-N
- ほほえんだ: Cl.O(C)C([C@H](CC1C(C)=CC(C)=CC=1C)N)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 230
- トポロジー分子極性表面積: 52.3
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y1294814-500mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 95% | 500mg |
$880 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409S-500mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 97% | 500mg |
6275.51CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409S-100mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 97% | 100mg |
3561.78CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409S-5g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 97% | 5g |
¥42670.43 | 2025-01-22 | |
eNovation Chemicals LLC | Y1294814-5g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 95% | 5g |
$5610 | 2023-05-18 | |
eNovation Chemicals LLC | Y1294814-100mg |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 95% | 100mg |
$530 | 2023-05-18 | |
eNovation Chemicals LLC | Y1294814-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 95% | 1g |
$1585 | 2023-05-18 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409S-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 97% | 1g |
¥12066.64 | 2025-01-22 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409S-1g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 97% | 1g |
11702.99CNY | 2021-05-07 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 15R0409S-5g |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride |
1965314-56-0 | 97% | 5g |
41384.47CNY | 2021-05-07 |
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride 関連文献
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
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Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
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(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochlorideに関する追加情報
Introduction to (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride (CAS No. 1965314-56-0)
(S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride, with the CAS number 1965314-56-0, is a specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to a class of molecules known for their potential biological activities and has been studied for its role in various biochemical pathways. The unique structural features of this molecule, particularly its chiral center and aromatic ring system, make it a valuable candidate for further investigation in drug discovery and therapeutic applications.
The molecular structure of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride consists of an amino group attached to a propionic acid backbone, which is further modified by a methyl ester group and a 2,4,6-trimethylphenyl moiety. This arrangement contributes to its distinct chemical properties and reactivity, making it suitable for various synthetic transformations and biological assays. The hydrochloride salt form enhances its solubility in aqueous solutions, facilitating its use in experimental settings where solubility is a critical factor.
In recent years, there has been growing interest in the development of chiral auxiliaries and ligands that can be used to asymmetrically induce the formation of enantiomerically pure compounds. The stereochemistry of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride makes it an ideal candidate for such applications. Researchers have explored its utility in catalytic asymmetric synthesis, where it serves as a building block for more complex molecules with enhanced biological activity.
One of the most compelling aspects of this compound is its potential application in the synthesis of pharmacologically active agents. The presence of the amino group and the aromatic ring system provides multiple sites for functionalization, allowing chemists to design derivatives with tailored properties. For instance, modifications at the amino group can introduce new pharmacophores that interact with biological targets, while the aromatic ring can be used to enhance binding affinity through π-stacking interactions.
Recent studies have highlighted the role of (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride in the development of novel therapeutic agents. Researchers have investigated its potential as a precursor for drugs targeting neurological disorders, where its chiral properties are believed to contribute to improved efficacy and reduced side effects. Additionally, its structural motif has been explored in the design of antimicrobial agents, leveraging its ability to disrupt bacterial cell wall synthesis.
The compound's stability under various conditions has also been a subject of interest. Studies have demonstrated that (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride remains stable under moderate temperatures and pH conditions, making it suitable for long-term storage and transport. This stability is crucial for pharmaceutical applications where consistency and reliability are paramount.
In terms of synthetic methodologies, researchers have developed efficient routes for the preparation of this compound using state-of-the-art techniques. These methods often involve multi-step organic transformations that highlight the compound's versatility as a synthetic intermediate. The use of palladium-catalyzed cross-coupling reactions and asymmetric hydrogenation has been particularly effective in constructing the desired stereocenters with high enantioselectivity.
The pharmacokinetic properties of derivatives derived from (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride have also been extensively studied. Researchers have focused on optimizing bioavailability by modifying solubility and metabolic stability. These efforts have led to the identification of promising candidates that exhibit favorable pharmacokinetic profiles in preclinical models.
Future directions in the study of this compound include exploring its role in combinatorial chemistry and high-throughput screening assays. By integrating (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride into these platforms, researchers aim to accelerate the discovery of novel bioactive molecules with potential therapeutic applications.
The broader impact of this compound on drug discovery cannot be overstated. Its unique structural features and versatile reactivity make it a valuable tool for chemists and biologists alike. As research continues to uncover new applications and synthetic strategies, it is likely that (S)-2-Amino-3-(2,4,6-trimethyl-phenyl)-propionic acid methyl ester hydrochloride will remain at the forefront of pharmaceutical innovation.
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